![molecular formula C5H15ClNO2P B13560579 2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride is a chemical compound with a unique structure that includes a dimethylphosphoryl group, a methoxy group, and an ethan-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride typically involves the reaction of dimethylphosphoryl chloride with methoxyethanol, followed by the introduction of an amine group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Applications De Recherche Scientifique
2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group can participate in phosphorylation reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: This compound has a similar structure but lacks the dimethylphosphoryl group.
2-Methoxyethanol: Another related compound with a simpler structure and different functional groups.
1,2-Bis(dimethylphosphino)ethane: A compound with a similar phosphine group but different overall structure.
Uniqueness
2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride is unique due to the presence of both the dimethylphosphoryl and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H15ClNO2P |
|---|---|
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
2-(dimethylphosphorylmethoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H14NO2P.ClH/c1-9(2,7)5-8-4-3-6;/h3-6H2,1-2H3;1H |
Clé InChI |
GDMPFSJAVZHKFE-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)COCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


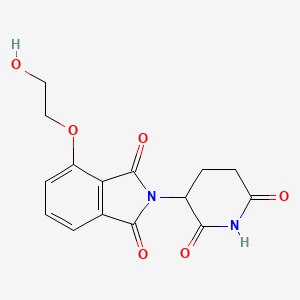
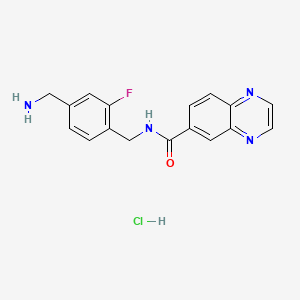
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)

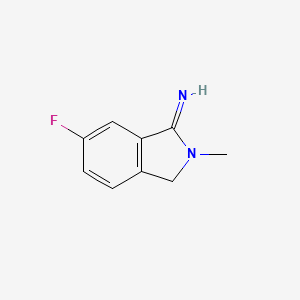

![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
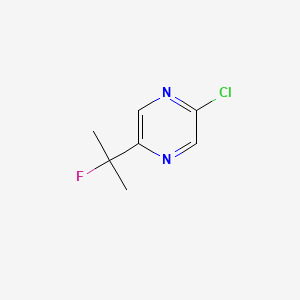

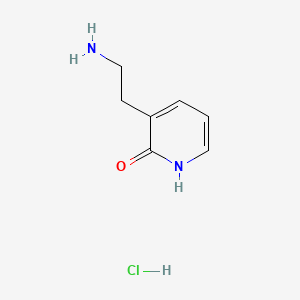
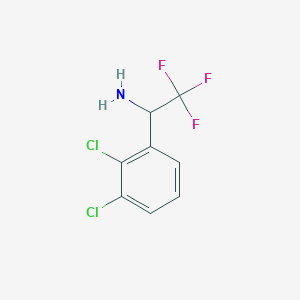

![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
